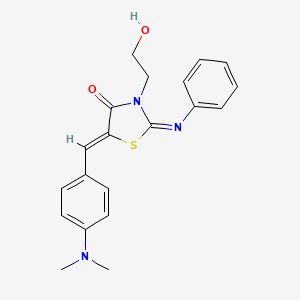

(2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-22(2)17-10-8-15(9-11-17)14-18-19(25)23(12-13-24)20(26-18)21-16-6-4-3-5-7-16/h3-11,14,24H,12-13H2,1-2H3/b18-14-,21-20? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPLYQOYVNYKSD-DOZOSFQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5Z)-5-(4-(dimethylamino)benzylidene)-3-(2-hydroxyethyl)-2-(phenylimino)thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent studies.

Structure and Synthesis

The structure of the compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The synthesis of thiazolidin-4-ones typically involves the condensation of thiourea with aldehydes or ketones, often yielding derivatives with significant biological activity .

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including DNA degradation and inhibition of cell proliferation.

- Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. For instance, studies have demonstrated that thiazolidin-4-ones can inhibit topoisomerase enzymes, leading to DNA damage in cancer cells .

-

Case Studies :

- In vitro studies on human breast cancer (MCF-7) cells revealed that thiazolidin-4-one derivatives could significantly reduce cell viability, with some compounds exhibiting IC50 values in the low micromolar range .

- Another study reported that a derivative showed over 75% growth inhibition in lung cancer and melanoma cell lines at a concentration of .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| A | MCF-7 | <10 | Significant apoptosis |

| B | Prostate | <20 | Reduced proliferation |

| C | Melanoma | <15 | High cytotoxicity |

2. Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. These compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

-

Case Studies :

- A study demonstrated that certain thiazolidin-4-one derivatives had minimum inhibitory concentrations (MICs) as low as against Staphylococcus aureus .

- Another investigation revealed that compounds could effectively inhibit biofilm formation by Pseudomonas aeruginosa by more than 50% at their MIC values .

| Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| D | Staphylococcus aureus | 0.5 | Strong inhibition |

| E | Pseudomonas aeruginosa | 125 | Biofilm inhibition |

| F | Escherichia coli | <10 | Moderate activity |

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives have been explored for additional biological activities:

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The 2-hydroxyethyl group increases hydrophilicity compared to methyl or methoxyethyl substituents, which may influence solubility and membrane permeability .

- Steric Effects : Bulky substituents (e.g., allyl in ) reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) retain planarity critical for π-π stacking .

Critical Insights :

- The target compound’s synthesis benefits from mild conditions (ethanol reflux, piperidine catalysis), contrasting with methods requiring acidic media (e.g., ) or multi-step protocols (e.g., ) .

- Column chromatography is commonly used for purification, though solvent systems vary (e.g., dichloromethane-methanol in vs. ethyl acetate-hexane in ).

Key Trends :

- Antimicrobial Activity: Analogs with electron-withdrawing groups (e.g., nitro in ) show higher MIC50 values than those with electron-donating groups (e.g., dimethylamino in target compound) .

- Enzyme Inhibition : The 2-hydroxyethyl group in the target compound may enhance hydrogen bonding with catalytic residues, similar to methoxyethyl derivatives in .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

*Estimated based on analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.